
t-Butyl 3,5-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Butyl 3,5-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to the ester functionality and two chlorine atoms positioned at the 3 and 5 locations on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 3,5-dichlorobenzoate typically involves the esterification of 3,5-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3,5-dichlorobenzoic acid+tert-butyl alcoholacid catalystt-Butyl 3,5-dichlorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
t-Butyl 3,5-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester functionality can be hydrolyzed to yield 3,5-dichlorobenzoic acid and tert-butyl alcohol in the presence of a base or acid.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates can be used under basic conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis process.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atoms.
Hydrolysis: The major products are 3,5-dichlorobenzoic acid and tert-butyl alcohol.
Reduction: The primary product is the corresponding alcohol derivative of the benzoate.
科学的研究の応用
t-Butyl 3,5-dichlorobenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of t-Butyl 3,5-dichlorobenzoate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The ester functionality and chlorine atoms play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, depending on the specific application.
類似化合物との比較
Similar Compounds
3,5-Dichlorobenzoic Acid: A precursor in the synthesis of t-Butyl 3,5-dichlorobenzoate, it shares similar chemical properties but lacks the ester functionality.
tert-Butyl 4-(benzyloxy)-3,5-dichlorobenzoate: Another ester derivative with a benzyloxy group, it has different reactivity and applications compared to this compound.
2,4-Dichlorobenzoic Acid: A structurally related compound with chlorine atoms at different positions, it exhibits different chemical behavior and applications.
Uniqueness
This compound is unique due to the presence of both the tert-butyl ester group and the dichloro substitution pattern on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
特性
分子式 |
C11H12Cl2O2 |
|---|---|
分子量 |
247.11 g/mol |
IUPAC名 |
tert-butyl 3,5-dichlorobenzoate |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 |
InChIキー |
FSWQGLKDXXVMTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



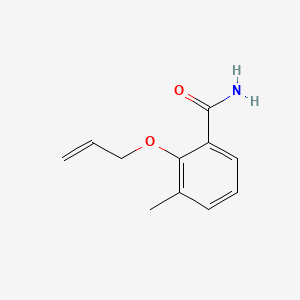
![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
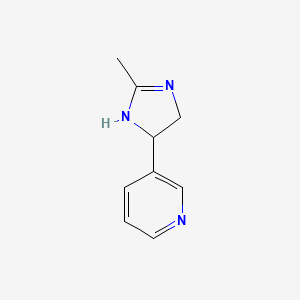
![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)
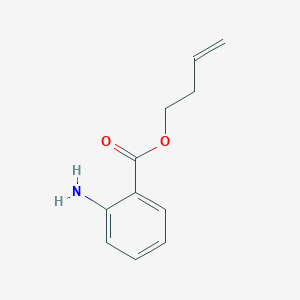
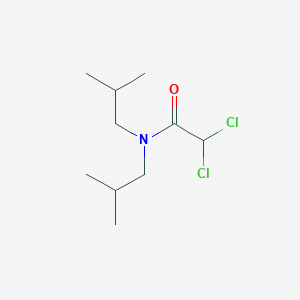
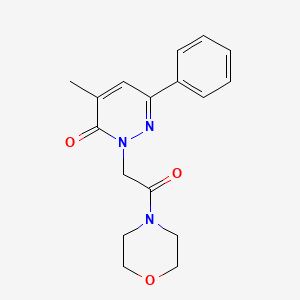
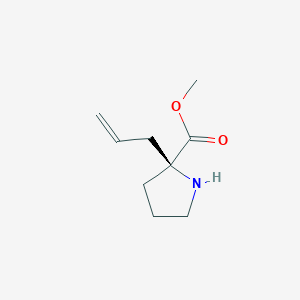
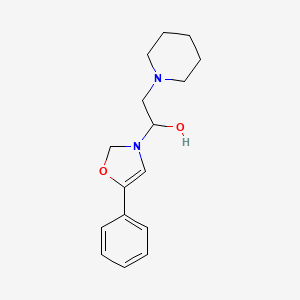
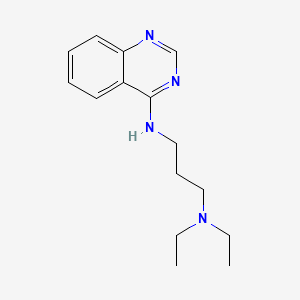
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
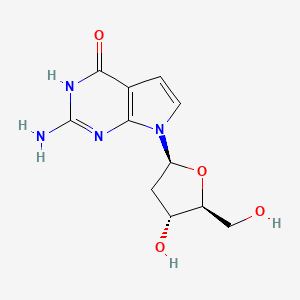
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)
